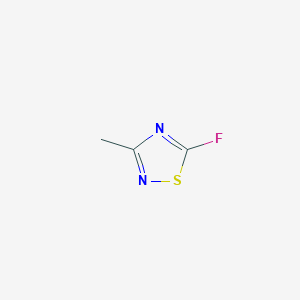

5-Fluoro-3-methyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-3-methyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives have a wide range of biological activities and can interact strongly with biological targets . They are found in many potent biologically active compounds .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Thiadiazole derivatives are known to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

It’s known that thiadiazole derivatives display a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Action Environment

It’s known that 2-mercapto-5-methyl-1,3,4-thiadiazole, an important intermediate of widely used antibiotics, was hardly decyclized during conventional wastewater treatment, raising a great risk to the environment .

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, some thiadiazole derivatives have been found to have antimicrobial activity, suggesting that they may interact with enzymes or proteins involved in bacterial or fungal growth .

Cellular Effects

Some thiadiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . This suggests that 5-Fluoro-3-methyl-1,2,4-thiadiazole may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some thiadiazole derivatives have shown changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of some thiadiazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that some thiadiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that some thiadiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that some thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with fluorinated reagents. For instance, the reaction of 3-methylthiosemicarbazide with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiadiazoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiadiazoline derivatives

Substitution: Amino-thiadiazoles, thio-thiadiazoles

Scientific Research Applications

5-Fluoro-3-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential use in drug development, particularly for its anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-3-methyl-1,2,4-thiadiazole

- 5-Bromo-3-methyl-1,2,4-thiadiazole

- 5-Iodo-3-methyl-1,2,4-thiadiazole

Uniqueness

5-Fluoro-3-methyl-1,2,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .

Properties

IUPAC Name |

5-fluoro-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2S/c1-2-5-3(4)7-6-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSBUMGMSLSPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)